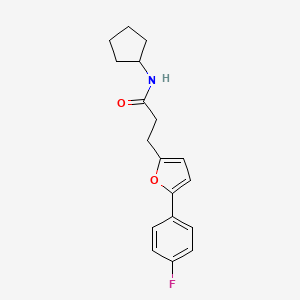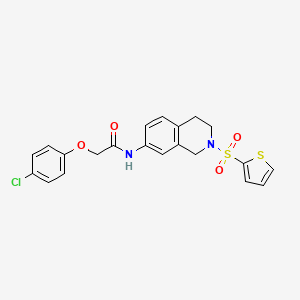
2-(4-chlorophenoxy)-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClN2O4S2 and its molecular weight is 462.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Fluorescence Properties : A study by Karmakar, Sarma, & Baruah (2007) explored the structural aspects of amide-containing isoquinoline derivatives. They discovered that these compounds could form gels or crystalline solids depending on their treatment with different acids. Notably, the fluorescence properties of these compounds varied based on their protonation state and interaction with other compounds.
Antiviral and Antiapoptotic Effects : Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative, closely related to the compound , for its efficacy in treating Japanese encephalitis. They found significant antiviral and antiapoptotic effects, which suggests potential applications in antiviral therapies (Ghosh et al., 2008).
Antidote Properties : A study highlighted in the "Communications of The ACM" indicated that haloacyl tetrahydroisoquinoline compounds could serve as antidotes for certain herbicides, implying potential applications in agricultural chemistry (Cacm Staff, 2009).
Anticancer and Antioxidant Activities : Research by Sayed et al. (2021) on tetrahydroisoquinoline derivatives with nitrophenyl groups showed promising results in anticancer and antioxidant studies. This suggests that similar compounds, such as the one , could have potential applications in cancer therapy and oxidative stress reduction (Sayed et al., 2021).
Antimicrobial Activity : Patel & Shaikh (2011) synthesized new compounds related to the one and evaluated their antimicrobial activities. Some of these compounds displayed significant activity against various microbes, pointing to potential applications in antimicrobial therapies (Patel & Shaikh, 2011).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S2/c22-17-4-7-19(8-5-17)28-14-20(25)23-18-6-3-15-9-10-24(13-16(15)12-18)30(26,27)21-2-1-11-29-21/h1-8,11-12H,9-10,13-14H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSKRKHHTDXTCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
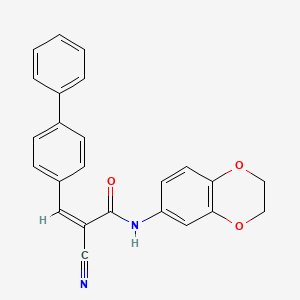
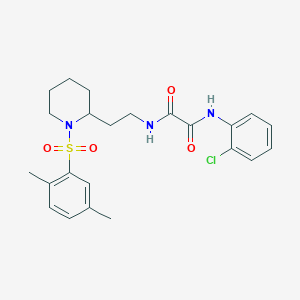
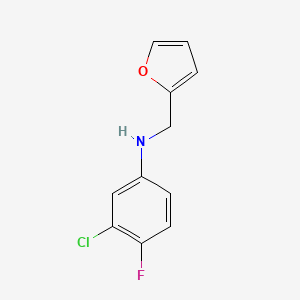
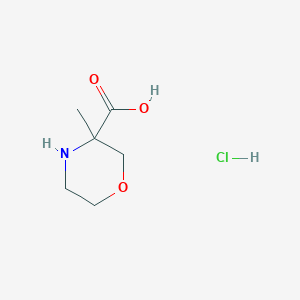
![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)
![6-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2407584.png)
![N-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407585.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)
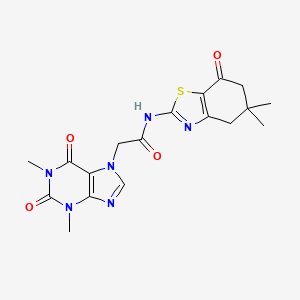

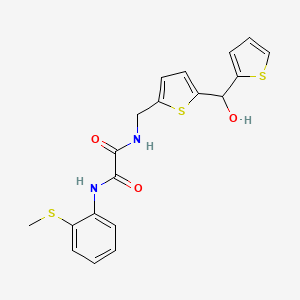
![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2407595.png)
